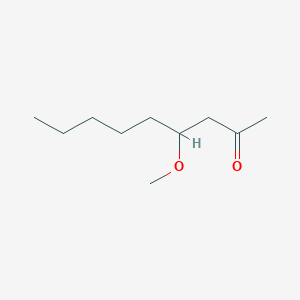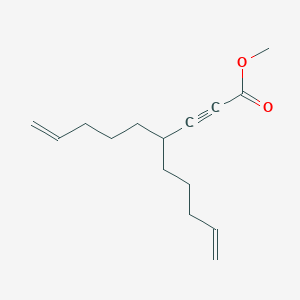![molecular formula C16H16INO3 B12605477 N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide CAS No. 918658-31-8](/img/structure/B12605477.png)
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core with a hydroxyethyl group and an iodinated methoxyphenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The iodinated methoxyphenyl ring can undergo reduction reactions, potentially leading to deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, copper(I) iodide.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and iodinated methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
N-[2-Hydroxy-1-(4-methoxyphenyl)ethyl]benzamide: Lacks the iodine atom, which may result in different biological activities.
N-[2-Hydroxy-1-(3-chloro-4-methoxyphenyl)ethyl]benzamide: Contains a chlorine atom instead of iodine, potentially altering its reactivity and biological properties.
N-[2-Hydroxy-1-(3-bromo-4-methoxyphenyl)ethyl]benzamide: Contains a bromine atom, which may affect its chemical and biological behavior.
Uniqueness: The presence of the iodine atom in N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide makes it unique compared to its analogs
Propiedades
Número CAS |
918658-31-8 |
|---|---|
Fórmula molecular |
C16H16INO3 |
Peso molecular |
397.21 g/mol |
Nombre IUPAC |
N-[2-hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16INO3/c1-21-15-8-7-12(9-13(15)17)14(10-19)18-16(20)11-5-3-2-4-6-11/h2-9,14,19H,10H2,1H3,(H,18,20) |
Clave InChI |
WEYDVDXCLBCEFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)

![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)


![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)

![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)

![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)

